Purity and Quality Specification: Comparison of 6-Methyl-2-(thiophen-3-yl)pyrimidin-4-ol Against 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol
When sourcing the key building block for research on thiophenyl-pyrimidine FtsZ inhibitors, the target compound 6-Methyl-2-(thiophen-3-yl)pyrimidin-4-ol is available with a specified purity of 98% . In contrast, its direct positional isomer, 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol, is commonly listed with a lower baseline purity of 95% from multiple suppliers . This difference in standard product specification is critical for experimental reproducibility and minimizing downstream purification efforts.
| Evidence Dimension | Minimum Guaranteed Purity |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol: 95% |
| Quantified Difference | +3 percentage points purity |
| Conditions | Vendor technical datasheet specifications as of 2025-2026 |
Why This Matters
Higher baseline purity directly reduces the need for in-house purification, saving time and cost in procurement for sensitive biological assays.
